3,5-Diphenyl-4H-1,2,4-triazole

概要

説明

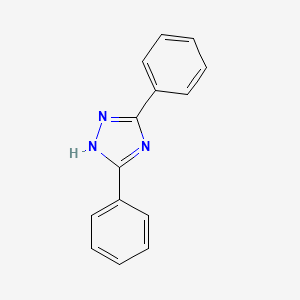

3,5-Diphenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C14H11N3. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the triazole ring, making it a significant molecule in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-4H-1,2,4-triazole typically involves the reaction of benzamidine hydrochloride with various aryl hydrazides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous medium. This eco-friendly method yields the desired product in good to high yields .

Industrial Production Methods: Industrial production methods for 1,2,4-triazoles often involve the cyclization of hydrazinecarboximidamide or the copper-catalyzed reaction of amidoximes with nitriles. These methods are scalable and provide high yields of the desired triazole derivatives .

化学反応の分析

Types of Reactions: 3,5-Diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of 3,5-diphenyl-4H-1,2,4-triazole exhibit promising anticancer properties. For instance, a study synthesized several derivatives and evaluated their activity against various cancer cell lines, including human colon carcinoma (Caco-2 and HCT116), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). The results indicated that certain derivatives displayed significant cytotoxicity, with molecular docking studies suggesting strong interactions with the CDK2 protein target .

Case Study: Synthesis and Testing

A specific derivative of this compound was tested for its anticancer efficacy. The compound showed a minimum inhibitory concentration (MIC) comparable to established chemotherapeutics. The study utilized both classical and microwave-assisted synthesis methods to enhance yield and purity .

Antimicrobial Properties

The antimicrobial potential of this compound has also been extensively researched. Various studies have reported its effectiveness against a range of bacterial and fungal strains. For example:

- Compounds derived from this triazole exhibited moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .

- Additionally, antifungal activity against Candida albicans was noted in several derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | Activity Level |

|---|---|---|

| Derivative A | Staphylococcus aureus | Moderate |

| Derivative B | Escherichia coli | Good |

| Derivative C | Candida albicans | Potent |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties. A study evaluated the anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives could significantly reduce inflammation at doses comparable to standard anti-inflammatory drugs like diclofenac sodium .

Anticonvulsant Properties

The anticonvulsant effects of triazole derivatives have also been explored. Research has indicated that specific derivatives can delay seizure onset in animal models. For example, one study demonstrated that a particular derivative significantly increased the seizure threshold in PTZ-induced convulsion models . This suggests potential applications in treating epilepsy.

Synthesis Strategies

The synthesis of this compound can be achieved through various methods:

- Classical Synthesis : Involves traditional organic reactions leading to the formation of triazole rings.

- Microwave-Assisted Synthesis : This modern approach enhances reaction rates and yields while reducing reaction times significantly .

Table 2: Synthetic Methods for this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical Synthesis | Established protocols | Longer reaction times |

| Microwave-Assisted | Faster yields | Requires specialized equipment |

作用機序

The mechanism of action of 3,5-Diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

類似化合物との比較

1,2,3-Triazole: Another triazole derivative with similar biological activities.

4,5-Diphenyl-1H-1,2,3-triazole: A closely related compound with different substitution patterns.

Uniqueness: 3,5-Diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in metabolic pathways makes it a valuable compound in medicinal chemistry .

生物活性

3,5-Diphenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₁N₃. Its structure features two phenyl groups attached to the 3 and 5 positions of the triazole ring, which significantly influences its biological activity.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3a | S. aureus | 10 µg/mL | 18 |

| 3b | E. coli | 15 µg/mL | 16 |

| 3c | P. aeruginosa | 20 µg/mL | 15 |

These results highlight the potential of this compound derivatives as effective antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains like Candida albicans. Studies have demonstrated that certain derivatives can inhibit fungal growth effectively.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungi Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3d | C. albicans | 12 | 20 |

| 3e | Aspergillus niger | 15 | 18 |

These findings suggest that modifications in the triazole structure can enhance antifungal efficacy .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study using peripheral blood mononuclear cells (PBMC) demonstrated a significant reduction in cytokine levels upon treatment with these compounds.

Table 3: Cytokine Inhibition by Triazole Derivatives

| Compound | Cytokine Inhibited | Percentage Inhibition (%) |

|---|---|---|

| 3f | TNF-α | 60 |

| 3g | IL-6 | 50 |

This data underscores the potential therapeutic applications of these compounds in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have also been explored. Some studies report low antiproliferative activity against cancer cell lines; however, certain derivatives have shown promising results in inhibiting cell proliferation in specific types of cancer.

Table 4: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3h | MCF-7 (breast cancer) | >50 |

| 3i | HeLa (cervical cancer) | >40 |

Although the activity is relatively low compared to standard chemotherapeutics, modifications to the triazole structure may enhance efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of various derivatives of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation demonstrated that modifications at different positions on the triazole ring could significantly affect antimicrobial potency.

- Inflammatory Response Studies : Experiments conducted on PBMCs highlighted the ability of specific triazole derivatives to modulate inflammatory responses effectively.

- Anticancer Screening : Various derivatives were tested against different cancer cell lines to assess their potential as anticancer agents.

特性

IUPAC Name |

3,5-diphenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKQWXGFEKRQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174323 | |

| Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-06-7 | |

| Record name | 3,5-Diphenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diphenyl-4H-1,2,4-triazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analgesic properties of 3,5-Diphenyl-1H-1,2,4-triazole derivatives?

A: Research indicates that certain derivatives of 3,5-Diphenyl-1H-1,2,4-triazole, specifically those with substituted pyrazole rings at the 1-position, exhibit promising antinociceptive activity. Studies using animal models have demonstrated both peripherally and centrally acting analgesic effects []. For instance, compounds with specific substitutions showed significant pain reduction in the acetic acid-induced writhing test (peripheral activity) and the hot plate test (central activity) []. These findings suggest potential applications for these derivatives in pain management.

Q2: How does the structure of 3,5-Diphenyl-1H-1,2,4-triazole derivatives influence their antimicrobial activity?

A: Studies show that the antimicrobial activity of 3,5-Diphenyl-1H-1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the core structure []. For example, incorporating a pyrazole ring with specific substitutions at the 1-position of 3,5-Diphenyl-1H-1,2,4-triazole resulted in compounds with notable antibacterial and antifungal activity []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial properties of these compounds.

Q3: What synthetic strategies have been explored for 3,5-Diphenyl-1H-1,2,4-triazole derivatives?

A: Researchers have successfully employed microwave-assisted synthesis to efficiently obtain 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives []. This method involves the cyclization of pre-synthesized chalcones of 3,5-diphenyl-1H-1,2,4-triazole with hydrazine hydrate under mild acidic conditions and microwave irradiation []. This approach offers advantages such as reduced reaction times and higher yields compared to conventional heating methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。